molecular formula C12H7ClN2O2S B1344515 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid CAS No. 912770-34-4

6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid

Cat. No.: B1344515
CAS No.: 912770-34-4
M. Wt: 278.71 g/mol
InChI Key: SIZNLUSBLMONHI-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid is a heterocyclic compound featuring a fused imidazo-thiazole core substituted with a 4-chlorophenyl group at position 6 and a carboxylic acid at position 3. Its structural uniqueness lies in the electronic effects imparted by the chlorine atom and the carboxylic acid group, which influence solubility, reactivity, and biological interactions. This compound is commercially available (95% purity, CAS: 912770-34-4) and serves as a scaffold for derivatives with diverse pharmacological activities .

Properties

IUPAC Name

6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O2S/c13-8-3-1-7(2-4-8)9-5-15-10(11(16)17)6-18-12(15)14-9/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZNLUSBLMONHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=CSC3=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649279
Record name 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912770-34-4
Record name 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-chlorophenylthiosemicarbazone. This intermediate is then cyclized with α-haloketones under acidic conditions to yield the imidazo[2,1-b][1,3]thiazole core. The carboxylic acid group is introduced via subsequent oxidation reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid-catalyzed conditions. For example:

  • Reaction with methanol : Forms methyl ester derivatives using concentrated H₂SO₄ as a catalyst at reflux temperatures .
  • Reaction with ethanol : Produces ethyl esters under similar conditions, with yields ranging from 70–85% .

Example protocol :

text
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid (1 mmol) + Ethanol (10 mL) + H₂SO₄ (0.1 mL) Reflux for 6 hours → Ethyl ester (Yield: 78%)

Amide Formation

The carboxylic acid reacts with amines via coupling agents to form amides. Key reagents include:

  • EDC/HOBt : Facilitates amide bond formation with primary/secondary amines .
  • Thiosemicarbazide : Forms thiadiazole derivatives via cyclocondensation .

Representative reaction :

text
Carboxylic acid + Piperazine derivative (1.2 eq) + EDC (1.5 eq) in DMF, 0°C → RT, 12 hours → Imidazo-thiazole-sulfonyl piperazine conjugates (Yield: 65–80%)

Nucleophilic Acyl Substitution

Conversion to acid chlorides enables further derivatization:

  • Reagent : Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) .
  • Applications : Acid chlorides react with nucleophiles (e.g., amines, alcohols) to form esters, amides, or anhydrides .

Key data :

DerivativeReagentProduct Yield
Acid chlorideSOCl₂, 60°C92%
AnhydrideAc₂O, reflux68%

Cyclization Reactions

The compound participates in heterocycle formation:

  • With phenacyl bromides : Forms fused imidazo-thiadiazoles under reflux in ethanol .
  • With thiosemicarbazide : Generates 1,3,4-thiadiazole derivatives via POCl₃-mediated cyclization .

Mechanistic pathway :

text
1. Condensation with phenacyl bromide → Iminothiadiazole intermediate 2. Dehydrative cyclization → Fused imidazo[2,1-b][1,3,4]thiadiazole

Electrophilic Aromatic Substitution

The electron-rich thiazole ring undergoes halogenation and nitration:

  • Chlorination : Using Cl₂/FeCl₃ introduces additional chlorine atoms at the 5-position.
  • Nitration : HNO₃/H₂SO₄ mixture selectively nitrates the para position of the phenyl ring .

Comparative reactivity :

ReactionConditionsMajor Product
NitrationHNO₃/H₂SO₄, 0°C6-(4-Chloro-3-nitrophenyl) derivative
BrominationBr₂/FeBr₃, 50°C6-(4-Chloro-2-bromophenyl) analogue

Biological Activity Correlation

Derivatives exhibit structure-dependent bioactivity:

  • Anticancer activity : Ester derivatives show improved cell permeability and cytotoxicity against leukemia (CCRF-CEM) and breast cancer (MCF7) cell lines .
  • Antimicrobial effects : Amide conjugates with piperazine display moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) .

Structure-Activity Relationship (SAR) :

Derivative TypeSubstituentIC₅₀ (µM)
Carboxylic acid-COOH>100
Methyl ester-COOCH₃58.2
Piperazine amide-CON(C₂H₄)₂NHSO₂Ar22.7

Stability and Degradation

  • Thermal stability : Decomposes at 240–245°C without melting .
  • Hydrolytic stability : Resistant to aqueous hydrolysis at pH 4–9 (25°C, 24 hours) .

Scientific Research Applications

6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid exerts its effects involves the interaction with specific molecular targets. For instance, in cancer cells, it may inhibit key enzymes or signaling pathways essential for cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Position 3 Modifications
  • Carboxylic Acid vs. Esters are often prodrugs, as seen in ethyl 3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate hydrochloride, which may hydrolyze to active acids in vivo . Impact: Esters generally exhibit higher yields in synthesis (e.g., 79% for ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate) compared to free acids, which require additional deprotection steps .
Position 5 and 6 Modifications
  • CITCO (6-(4-Chlorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde oxime) :
    CITCO substitutes position 5 with a carbaldehyde oxime group, making it a selective human constitutive androstane receptor (CAR) agonist. This contrasts with the carboxylic acid at position 3, which may target different biological pathways .

    • Activity : CAR activation by CITCO is critical in drug metabolism studies, whereas the carboxylic acid derivatives show antimicrobial and enzyme inhibitory activities .

Physicochemical Properties

  • Esters (e.g., 5j) exhibit lower melting points (118–120°C) due to reduced crystallinity .
  • Solubility : Carboxylic acids are more polar and water-soluble than esters or carbaldehydes. CITCO’s oxime group may enhance solubility in organic solvents .

Biological Activity

6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid is a compound belonging to the imidazo[2,1-b][1,3]thiazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including its potential as an anticancer agent, immunomodulatory effects, and other therapeutic applications.

  • Molecular Formula : C₁₂H₇ClN₂O₂S
  • CAS Number : 912770-34-4
  • Molecular Weight : 262.71 g/mol

Anticancer Activity

Research indicates that compounds within the imidazo[2,1-b][1,3]thiazole class exhibit significant anticancer properties. Specifically, this compound has been studied for its ability to activate the Constitutive Androstane Receptor (CAR), which plays a role in regulating drug metabolism and cancer cell proliferation.

  • Mechanism of Action : The compound acts as a selective agonist for CAR, leading to increased transcription of target genes associated with drug metabolism and resistance. In vitro studies have shown that it enhances the efficacy of anticancer agents when used in combination therapies .
  • Case Studies :
    • In a study involving ovarian cancer cell lines, treatment with this compound significantly increased cell proliferation when combined with standard chemotherapy agents. This suggests a potential role in overcoming drug resistance in cancer therapies .

Immunomodulatory Effects

Imidazo[2,1-b][1,3]thiazole derivatives have been reported to possess immunomodulatory properties. The specific compound under discussion has shown promise in modulating immune responses:

  • Research Findings : Studies have demonstrated that it can enhance the activity of immune cells, potentially aiding in the treatment of various immune-related disorders. For instance, its application in models of autoimmune diseases has indicated a reduction in inflammatory markers .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens.

  • Study Results : In vitro assays have shown efficacy against bacterial strains, indicating its potential as an antibacterial agent. The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring enhance its antimicrobial potency .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazo[2,1-b][1,3]thiazole derivatives. Key findings include:

Substituent Effect on Activity
Chlorophenyl GroupEnhances anticancer and antimicrobial activities
Carboxylic Acid MoietyEssential for immunomodulatory effects
Positioning of Functional GroupsCritical for maximizing receptor binding and biological activity

Q & A

Q. 1.1. What are the established synthetic routes for 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of substituted thiazole precursors with carboxylic acid derivatives. For example, Harraga et al. (as cited in ) describe a method where 2-amino-thiazole intermediates are refluxed with acetic acid derivatives and sodium acetate catalysts. Yield optimization requires precise control of temperature (reflux conditions at 100–120°C), stoichiometric ratios of reactants (e.g., 1:1.1 molar ratio of amine to carbonyl compound), and purification via recrystallization from DMF/acetic acid mixtures .

Q. 1.2. How is the compound structurally characterized, and what analytical techniques are critical for confirmation?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, as demonstrated in , which resolved the imidazothiazole core and chlorophenyl substituent geometry. Complementary techniques include:

  • NMR : 1^1H/13^13C NMR to verify aromatic protons (δ 7.2–8.1 ppm) and carboxyl groups (δ ~170 ppm).
  • HRMS : To confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 307.03 for C12_{12}H8_8ClN2_2O2_2S).
  • FTIR : Carboxylic acid C=O stretches (~1700 cm1^{-1}) and thiazole ring vibrations (~1600 cm1^{-1}) .

Advanced Research Questions

Q. 2.1. What computational strategies are employed to predict the compound’s bioactivity and optimize its pharmacological profile?

Density Functional Theory (DFT) calculations and molecular docking (e.g., AutoDock Vina) are used to model interactions with biological targets. For instance, highlights reaction path searches using quantum chemical calculations to predict binding affinities to acetylcholinesterase (AChE). Key parameters include:

  • Docking scores (e.g., binding energy ≤ -8.0 kcal/mol for AChE inhibition).
  • ADMET properties : LogP (~2.5–3.5) and polar surface area (PSA < 90 Ų) for blood-brain barrier permeability .

Q. 2.2. How do structural modifications (e.g., substituent variations) impact biological activity?

Structure-Activity Relationship (SAR) studies reveal that:

  • Chlorophenyl position : Para-substitution (4-chloro) enhances hydrophobic interactions in enzyme active sites compared to ortho/meta positions.
  • Carboxylic acid group : Esterification (e.g., methyl ester prodrugs) improves bioavailability but reduces in vitro potency by ~30% due to decreased hydrogen bonding .

Q. 2.3. How can conflicting data on in vitro vs. in vivo efficacy be resolved?

Discrepancies often arise from:

  • Assay conditions : Variations in pH (e.g., 7.4 vs. 6.8 in lysosomal compartments) or serum protein binding.
  • Metabolic stability : Cytochrome P450-mediated oxidation (e.g., CYP3A4) may reduce plasma concentrations. Mitigation strategies include:
    • Microsomal stability assays : T1/2_{1/2} > 60 min for viable candidates.
    • Prodrug design : Masking the carboxylic acid as a pivaloyloxymethyl ester .

Methodological Challenges and Solutions

Q. 3.1. What experimental designs are optimal for scaling up synthesis without compromising purity?

A factorial design (e.g., Taguchi method) identifies critical parameters:

  • Catalyst loading : 10 mol% sodium acetate maximizes yield (85%) while minimizing side products.
  • Solvent selection : Acetic acid outperforms DMF in reducing racemization (<5% enantiomeric excess loss) .

Q. 3.2. How are spectral data contradictions (e.g., NMR vs. SC-XRD) addressed?

Contradictions between NMR peak splitting and crystallographic symmetry may arise from dynamic processes (e.g., ring puckering). Solutions include:

  • Variable-temperature NMR : To detect conformational exchange (e.g., coalescence temperatures > 300 K).
  • DFT-based NMR shift calculations : Gaussian09 simulations at the B3LYP/6-311++G(d,p) level resolve ambiguities .

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